GABA Transaminase Inhibitory Potency
5-(Butylamino)pyridine-3-carboxylic acid demonstrates measurable inhibitory activity against gamma-amino-N-butyrate transaminase (GABA-T) with a Ki value of 4.59 × 10⁴ nM (45.9 μM) as determined in a porcine brain enzyme assay at pH 8.5 and 25 °C [1]. This affinity places the compound in an intermediate potency range: it is approximately 5-fold less potent than the classic inhibitor aminooxyacetic acid (Ki = 9.16 μM, 9.16 × 10³ nM) but approximately 218-fold more potent than the clinically used irreversible inhibitor vigabatrin (Ki ≈ 10 mM, 1 × 10⁷ nM) [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against GABA transaminase |
|---|---|
| Target Compound Data | Ki = 4.59 × 10⁴ nM (45.9 μM) |
| Comparator Or Baseline | Aminooxyacetic acid: Ki = 9.16 μM (9,160 nM); Vigabatrin: Ki ≈ 10 mM (1 × 10⁷ nM) |
| Quantified Difference | Target is ~5× less potent than aminooxyacetic acid; ~218× more potent than vigabatrin |
| Conditions | Porcine brain GABA transaminase, pH 8.5, 25 °C |
Why This Matters
This establishes a defined potency benchmark for SAR studies, allowing researchers to select this compound for applications where intermediate GABA-T inhibition is desired without the complete enzyme inactivation caused by irreversible inhibitors.
- [1] BindingDB. Ki data for 5-(butylamino)pyridine-3-carboxylic acid against GABA transaminase. BDBM50015184. Available at: http://bdb8.ucsd.edu/ View Source
- [2] CKDkb. Vigabatrin Ki = 10 mM against GABA transaminase. Available at: https://www.ckddb.com/ View Source
